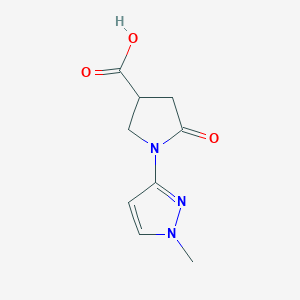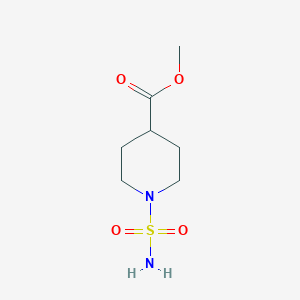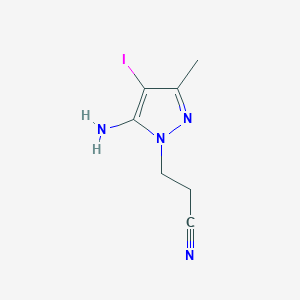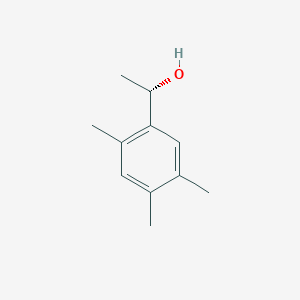![molecular formula C17H10ClN3S B6144023 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 851176-08-4](/img/structure/B6144023.png)
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a phenyl group at the 5-position, a chlorine atom at the 4-position, and a pyridine ring at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with pyridine in the presence of a base such as N,N-dimethylformamide at elevated temperatures (around 80°C) to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as N,N-dimethylformamide, nucleophiles like amines and thiols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer activities.
Materials Science: The compound’s unique heterocyclic structure makes it a potential candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound has been used in docking studies to model its interactions with biological targets, providing insights into its potential mechanisms of action and therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, which can lead to the disruption of cellular metabolism and growth in cancer cells . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine: This compound shares the thieno[2,3-d]pyrimidine core but has different substituents, leading to variations in its chemical properties and biological activities.
2-thioxopyrimidine derivatives:
Uniqueness
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, chlorine atom, and pyridine ring makes it a versatile compound for various scientific applications, particularly in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
4-chloro-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c18-15-14-12(11-6-2-1-3-7-11)10-22-17(14)21-16(20-15)13-8-4-5-9-19-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYJLRPJJRJWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)


![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)


![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)




![(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144007.png)
![(1S,3S,5S,6S)-2-(tert-butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)
